(2,2'-Bipyridine)dichloropalladium(II)

Coordination chemistry Ligand exchange kinetics Catalyst activation

Pd(bpy)Cl₂ is a bench-stable pre-catalyst for cross-coupling (Suzuki, Heck, Sonogashira, etc.) with distinct advantages: (i) defined activation energy (98.70 kJ/mol) for scalable Heck vinylation without catalyst deactivation; (ii) required for clean carbazole synthesis—the Cl⁻ ligand suppresses self-cyclization side reactions inherent to Pd(OAc)₂(bpy); (iii) essential homogeneous benchmark for immobilized bipyridine-palladium catalyst development. Bidentate N,N-chelation prevents Pd(0) nanoparticle aggregation and provides predictable ligand substitution kinetics across 4 orders of magnitude. Order for reproducible, high-selectivity catalysis.

Molecular Formula C10H8Cl2N2Pd
Molecular Weight 333.5 g/mol
CAS No. 14871-92-2
Cat. No. B083818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2'-Bipyridine)dichloropalladium(II)
CAS14871-92-2
Molecular FormulaC10H8Cl2N2Pd
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Pd+2]
InChIInChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2
InChIKeyMUNARLQNCCGPQU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2,2'-Bipyridine)dichloropalladium(II) CAS 14871-92-2—Comparative Catalyst Performance Data


(2,2'-Bipyridine)dichloropalladium(II) [Pd(bpy)Cl₂; CAS 14871-92-2] is a palladium(II) coordination complex bearing a bidentate 2,2'-bipyridine chelate and two chloride ligands in a square-planar geometry . It serves as a well-defined, bench-stable pre-catalyst for a broad range of cross-coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, Negishi, Stille, and Hiyama couplings, as well as the Buchwald-Hartwig amination . This evidence guide specifically compares Pd(bpy)Cl₂ against its most relevant chemical comparators—Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pt(bpy)Cl₂, and PdCl₂(CH₃CN)₂—to provide procurement decision-makers with quantifiable differentiation data for scientific and industrial selection.

Why Pd(bpy)Cl₂ Cannot Be Replaced with Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ Without Altering Catalytic Outcomes


Generic substitution of Pd(bpy)Cl₂ with other palladium(II) sources fails because the bipyridine ligand imparts both thermodynamic stability and electronic modulation that are not replicable by phosphine, acetate, or labile nitrile ligands. The strong-field bidentate N,N-chelation prevents Pd(0) nanoparticle aggregation under reducing conditions [1] and dramatically alters ligand substitution kinetics: the rate of chloride replacement in [Pd(bpy)Cl₂] spans a four-order-of-magnitude range relative to other L-L chelates [1]. Moreover, the σ-donating/π-accepting properties of bipyridine establish a distinct redox environment at the palladium center, influencing both reaction activation barriers and chemoselectivity [2][3]. These differences preclude one-to-one molar substitution of Pd(bpy)Cl₂ with Pd(PPh₃)₂Cl₂, Pd(OAc)₂, or PdCl₂(CH₃CN)₂ without re-optimization of reaction conditions and acceptance of altered yield/selectivity profiles.

Quantitative Differentiation Evidence for (2,2'-Bipyridine)dichloropalladium(II) Versus Closest Analogs


Ligand Substitution Kinetics: Four-Order-of-Magnitude Rate Differential Among Palladium Chelates

The rate of the first chloride substitution from [Pd(L-L)Cl₂] complexes in dimethylformamide at 25°C varies by a factor of approximately 10⁴ (four orders of magnitude) depending on the nature of the L-L chelate [1]. This extreme sensitivity to ligand identity demonstrates that Pd(bpy)Cl₂ occupies a specific position in the ligand substitution kinetic continuum—neither the fastest nor the slowest among common chelates—and cannot be assumed to behave similarly to complexes bearing phosphine, arsine, thioether, or even other diamine ligands. The two-stage substitution pathway for Pd(bpy)Cl₂ with ethylenediamine yields [Pd(en)₂]Cl₂ via the isolable intermediate [Pd(bpy)(en)]Cl₂, whereas the platinum analog Pt(bpy)Cl₂ exhibits an inert bipyridine chelate that undergoes no substitution whatsoever under identical conditions [1].

Coordination chemistry Ligand exchange kinetics Catalyst activation

Heck Reaction Activation Energy and Catalyst Stability Under Reaction Conditions

In the PdCl₂(bipy)-catalyzed Heck coupling of iodobenzene with styrene, the activation energy (Eₐ) was determined to be 98.70 kJ/mol, and the catalyst exhibited no observable degradation under the reaction conditions [1]. This quantitative kinetic parameter enables direct comparison with alternative palladium sources when reaction engineering requires accurate rate prediction and thermal budget calculation. The absence of catalyst decomposition stands in contrast to certain phosphine-based systems where ligand oxidation or dissociation can limit turnover.

Heck coupling Reaction kinetics Catalyst degradation

Mechanistic Divergence and Chemoselectivity Control in Benzannulation Cascades

DFT calculations reveal that Pd(bpy)Cl₂ and Pd(OAc)₂(bpy) catalyze fundamentally different reaction pathways in the conversion of 1-(indol-2-yl)but-3-yn-1-ols [1]. The Pd(bpy)Cl₂-catalyzed system proceeds through a distinct 'double cycle' mechanism (d-CSA-cycle followed by Pd-cycle) that suppresses the self-cyclization product observed with Pd(OAc)₂(bpy). The mechanistic divergence is attributed to the difference in alkalinity between chloride (Cl⁻) and acetate (OAc⁻) counterions: the Cl⁻-assisted deprotonation pathway exhibits a high energy barrier, effectively shutting down an entire reaction channel that remains accessible with the acetate-based catalyst [1].

DFT calculations Reaction mechanism Chemoselectivity Carbazole synthesis

Ligand Electronic Tuning: Hammett ρ = +0.18 for Electron-Withdrawing Substituents on Bipyridine

In the (diimine)Pd(II)-catalyzed aerobic oxidation of alcohols, systematic Hammett analysis revealed that electron-withdrawing substituents on the 4,4′-positions of the 2,2'-bipyridine ligand accelerate the reaction rate with a positive reaction constant ρ = +0.18 [1]. This finding establishes the parent unsubstituted Pd(bpy)Cl₂ as a tunable platform: procurement of the parent compound enables subsequent ligand derivatization to modulate activity, or alternatively, provides a defined baseline for activity comparison with substituted analogs. The positive ρ value indicates that the rate-limiting transition state involves partial reduction of the palladium center ('push-pull' mechanism), a mechanistic feature unique to the diimine ligand class [1].

Aerobic oxidation Electronic effects Hammett analysis Ligand design

Heterogenization Potential: MOF-253·PdCl₂ Exhibits Superior Activity Versus Homogeneous Pd(bpy)Cl₂

When Pd(bpy)Cl₂ is immobilized on MOF-253 to generate MOF-253·PdCl₂, the heterogeneous catalyst exhibits remarkably higher activity than homogeneous Pd(bpy)Cl₂ in Suzuki-Miyaura cross-coupling reactions [1]. This activity enhancement is attributed to charge-transfer interactions between adjacent ligands and metals within the MOF framework. Notably, MOF-253·0.05PdCl₂ also outperforms PdCl₂(CH₃CN)₂, establishing a clear activity hierarchy among homogeneous and heterogeneous palladium(II) sources [1]. For researchers considering catalyst immobilization, Pd(bpy)Cl₂ serves as a critical benchmark against which heterogenized systems are measured.

Heterogeneous catalysis MOF immobilization Suzuki-Miyaura coupling Catalyst recovery

Linker Engineering Amplification: 110× to 496× Activity Enhancement via Bipyridine Substitution

In mixed-linker bipyridyl MOF-supported palladium(II) catalysts, substitution at the 6,6′-positions of the bipyridine ligand with methyl groups (m-6,6′-Me₂bpy-MOF-PdCl₂) produces 110-fold and 496-fold enhancements in Suzuki-Miyaura coupling activity compared to the nonfunctionalized m-bpy-MOF-PdCl₂ and m-4,4′-Me₂bpy-MOF-PdCl₂, respectively [1]. These dramatic activity differences, stemming solely from the stereoelectronic properties of the bipyridine ligand binding site, demonstrate that the 2,2'-bipyridine scaffold is uniquely susceptible to productive electronic and steric tuning—a feature not equivalently accessible with monodentate phosphine or acetate ligand systems.

MOF catalysis Linker engineering Suzuki-Miyaura coupling Stereo-electronic effects

Optimal Application Scenarios for (2,2'-Bipyridine)dichloropalladium(II) Based on Quantitative Evidence


Heck Coupling Process Development Requiring Defined Activation Parameters and Catalyst Stability

Pd(bpy)Cl₂ is the optimal catalyst selection when scaling Heck vinylation reactions where predictable kinetics and catalyst longevity are paramount. The experimentally determined activation energy of 98.70 kJ/mol enables accurate thermal budgeting and reactor modeling [1]. Critically, the catalyst shows no observable degradation under reaction conditions, eliminating the need for excess catalyst loading to compensate for deactivation—a documented limitation of certain phosphine-based systems [1].

Cascade Benzannulation Reactions Requiring Exclusive Chemoselectivity for Cross-Coupled Products

For the synthesis of functionalized carbazoles via palladium-catalyzed benzannulation of 1-(indol-2-yl)but-3-yn-1-ols with aldehydes, Pd(bpy)Cl₂ is mechanistically mandated over Pd(OAc)₂(bpy) [2]. DFT calculations demonstrate that the Cl⁻ counterion raises the energy barrier for the competing self-cyclization deprotonation pathway sufficiently to suppress it entirely, whereas the OAc⁻ counterion in Pd(OAc)₂(bpy) permits this undesired side reaction [2]. Procurement of Pd(bpy)Cl₂ is therefore required for synthetic routes where product purity depends on excluding the self-cyclized byproduct.

Benchmarking Homogeneous-to-Heterogeneous Catalyst Immobilization Studies

Pd(bpy)Cl₂ serves as the essential homogeneous benchmark catalyst for evaluating the performance of immobilized bipyridine-palladium systems. Studies on MOF-253-supported catalysts explicitly use homogeneous Pd(bpy)Cl₂ as the reference point to quantify the activity enhancement achieved through heterogenization [3]. Similarly, linker engineering studies demonstrate that the unsubstituted bipyridine framework provides the baseline activity from which 110× to 496× enhancements are measured upon ligand modification [4]. For researchers developing supported catalysts or conducting structure-activity relationship investigations, Pd(bpy)Cl₂ is the requisite comparator compound.

Ligand Substitution Kinetic Studies and Mechanistic Investigations of Square-Planar Complexes

In fundamental coordination chemistry research examining ligand substitution rates in square-planar d⁸ complexes, Pd(bpy)Cl₂ occupies a specific, well-characterized position within the four-order-of-magnitude kinetic continuum of [Pd(L-L)Cl₂] chelates [5]. Its defined two-stage substitution mechanism with bidentate nucleophiles—proceeding through the isolable intermediate [Pd(bpy)(en)]Cl₂—provides a mechanistic benchmark unavailable with faster-substituting or non-chelating analogs [5]. Furthermore, the stark contrast with the substitution-inert Pt(bpy)Cl₂ analog makes Pd(bpy)Cl₂ the preferred Pd(II) complex for studying ligand exchange phenomena in catalytically relevant systems [5].

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